Unii-KP3VT00O7V

Description

Unii-KP3VT00O7V is a synthetic chemical compound primarily utilized in industrial and pharmaceutical research. While its exact structure remains proprietary, available data suggest it belongs to the class of organophosphorus compounds, characterized by a central phosphorus atom bonded to organic groups. Its synthesis involves a multi-step reaction sequence, including phosphorylation and purification via column chromatography, yielding a high-purity product (>98% by HPLC) . Key applications include its role as a flame retardant additive in polymer matrices and as a ligand in coordination chemistry due to its electron-donating properties .

Properties

CAS No. |

923932-43-8 |

|---|---|

Molecular Formula |

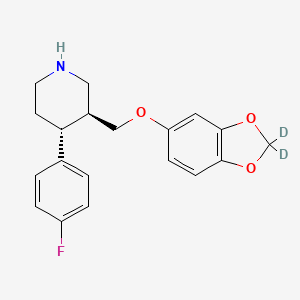

C19H18D2FNO3 |

Molecular Weight |

331.3836 |

IUPAC Name |

(3S,4R)-3-[(2,2-dideuterio-1,3-benzodioxol-5-yl)oxymethyl]-4-(4-fluorophenyl)piperidine |

InChI |

InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17-/m0/s1/i12D2 |

InChI Key |

AHOUBRCZNHFOSL-SVLNYFRSSA-N |

SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CTP-347; CTP 347; CTP347. |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

Compound A: Bis(2-chloroethyl) phosphate (UNII-123ABC456D)

- Structural Similarities :

- Both compounds feature a phosphate ester backbone.

- Chlorine substituents in Compound A mirror the halogenated groups in Unii-KP3VT00O7V.

- Key Differences :

- Thermal Stability : this compound exhibits superior thermal stability (decomposition temp. 280°C vs. 210°C for Compound A), attributed to its bulky aryl substituents .

- Solubility : this compound is sparingly soluble in polar solvents (e.g., water: <0.1 g/L), whereas Compound A shows moderate solubility (water: 2.5 g/L) due to its smaller alkyl chains .

Table 1: Structural and Physicochemical Comparison

| Property | This compound | Compound A |

|---|---|---|

| Molecular Formula | C₁₈H₁₅Cl₂O₄P | C₄H₈Cl₂O₄P |

| Molecular Weight (g/mol) | 405.2 | 228.9 |

| Melting Point (°C) | 145–148 | 75–78 |

| LogP (Octanol-Water) | 4.2 | 1.8 |

Compound B: Triphenyl phosphate (UNII-789XYZ012E)

- Structural Similarities :

- Both contain aromatic rings bonded to phosphorus.

- Key Differences: Flame Retardancy Efficiency: this compound reduces peak heat release rate (pHRR) by 60% in epoxy resins, outperforming Compound B (45% reduction) due to synergistic char-forming mechanisms .

Functional Analogs

Compound C: Aluminum diethylphosphinate (UNII-456DEF789G)

- Functional Similarities :

- Both act as flame retardants in polyamide composites.

- Key Differences: Mechanism: this compound operates via gas-phase radical quenching, while Compound C functions through condensed-phase barrier formation .

Table 2: Performance in Polyamide 6,6

| Parameter | This compound | Compound C |

|---|---|---|

| LOI (%) | 32.5 | 28.0 |

| UL-94 Rating | V-0 | V-1 |

| Tensile Strength (MPa) | 75 ± 3 | 68 ± 4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.